molecular formula C23H26BrN3O2 B4846922 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No. B4846922
M. Wt: 456.4 g/mol
InChI Key: PIRHFKSQLXOCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. This mechanism of action is responsible for the anxiolytic and antidepressant effects of 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. Additionally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to inhibit the activity of the enzyme monoamine oxidase A, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to increase levels of serotonin and dopamine in the brain, leading to increased mood and decreased anxiety. 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has also been shown to decrease levels of inflammatory cytokines, suggesting potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages in laboratory experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. Additionally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has a well-established mechanism of action and has been extensively studied in animal models. However, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine research. One area of interest is the development of 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine analogs with improved pharmacological properties, such as increased solubility and decreased toxicity. Additionally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine could be studied in combination with other drugs for potential synergistic effects. Finally, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine could be studied in clinical trials for its potential therapeutic applications in various fields of medicine.

Scientific Research Applications

1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, 1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

[1-(4-bromobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrN3O2/c24-20-8-6-18(7-9-20)22(28)26-12-10-19(11-13-26)23(29)27-16-14-25(15-17-27)21-4-2-1-3-5-21/h1-9,19H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRHFKSQLXOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromobenzoyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Reactant of Route 3
Reactant of Route 3
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Reactant of Route 4
Reactant of Route 4
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Reactant of Route 5
Reactant of Route 5
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Reactant of Route 6
Reactant of Route 6
1-{[1-(4-bromobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.